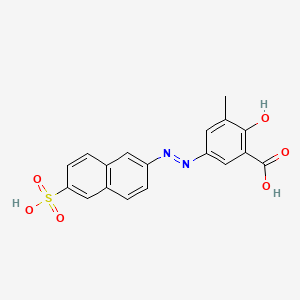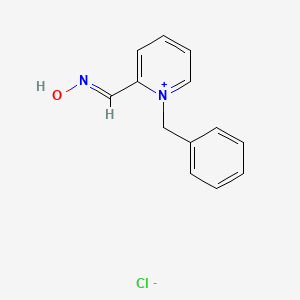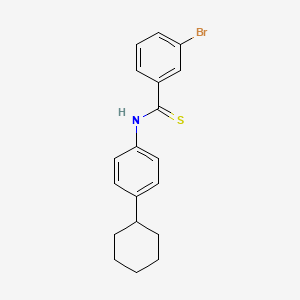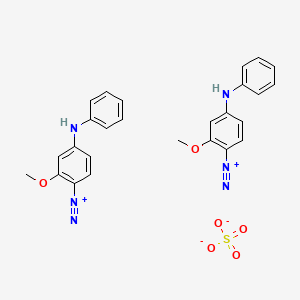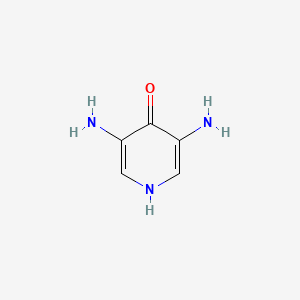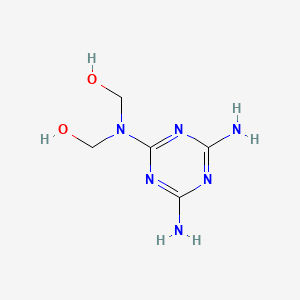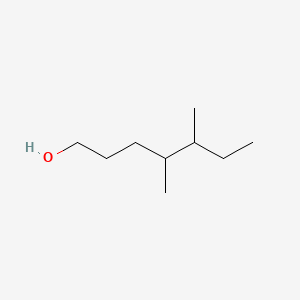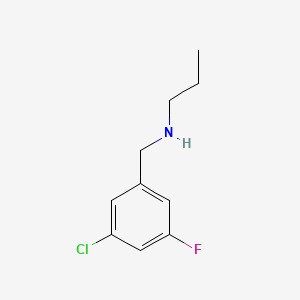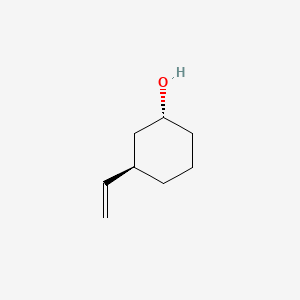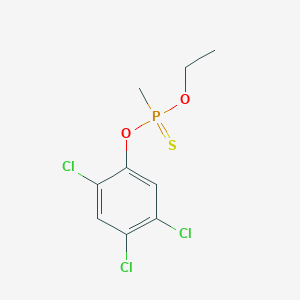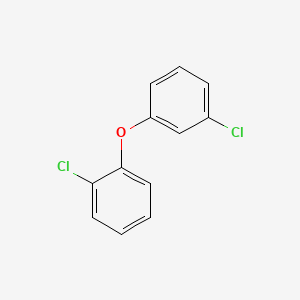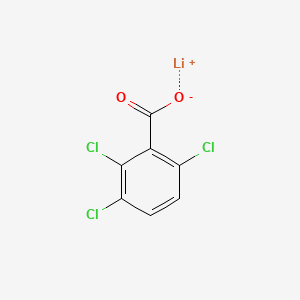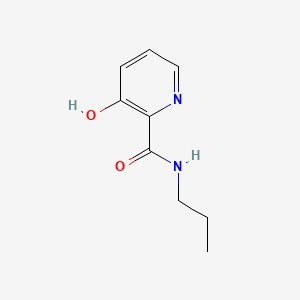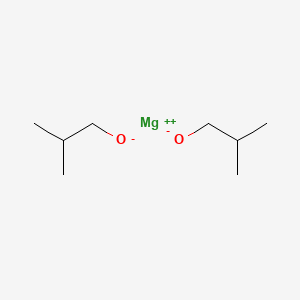
Magnesium 2-methylpropanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 2-methylpropanolate is an organic compound with the chemical formula C8H18MgO2This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium 2-methylpropanolate can be synthesized through the reaction of magnesium with 2-methylpropanol. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the process. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as mechanochemical methods. These methods can enhance the efficiency of the reaction and improve the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 2-methylpropanolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding magnesium alkoxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: This compound can undergo substitution reactions where the alkoxide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield magnesium alkoxides, while substitution reactions can produce various substituted organic compounds .
Applications De Recherche Scientifique
Magnesium 2-methylpropanolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Research on magnesium compounds often explores their biological effects and potential therapeutic applications.
Medicine: Magnesium compounds, including this compound, are studied for their potential use in medical treatments.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of magnesium 2-methylpropanolate involves its interaction with various molecular targets. It can act as a catalyst in chemical reactions, facilitating the transformation of reactants into products. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to magnesium 2-methylpropanolate include:
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
39950-77-1 |
|---|---|
Formule moléculaire |
C8H18MgO2 |
Poids moléculaire |
170.53 g/mol |
Nom IUPAC |
magnesium;2-methylpropan-1-olate |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Clé InChI |
XQKMTQDVCPIKBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[O-].CC(C)C[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


